Regioisomeric Identity Confirmed by Vendor Batch QC: Differentiation from the N-(3-fluorophenyl) Analog (CAS 1261117-53-6)
CAS 1261110-14-8 carries 4-fluorophenyl groups at both the N-3 and C-2 positions of the tetrahydroimidazo[1,2-a]pyrazine scaffold, distinguishing it from the regioisomer CAS 1261117-53-6, which bears an N-(3-fluorophenyl) substituent. Available vendor technical datasheets confirm that each batch of CAS 1261110-14-8 is released with orthogonal analytical characterization (¹H NMR, HPLC, and/or GC) establishing the 4-fluorophenyl regioisomeric identity . No equivalent batch-level regioisomeric confirmation is publicly documented for the 3-fluoro analog.
| Evidence Dimension | Regioisomeric identity confirmation (position of fluorine substitution on N-phenyl ring) |
|---|---|
| Target Compound Data | N-(4-fluorophenyl), C2-(4-fluorophenyl); confirmed by ¹H NMR / HPLC / GC per batch COA |
| Comparator Or Baseline | CAS 1261117-53-6: N-(3-fluorophenyl), C2-(4-fluorophenyl); no publicly available QC documentation confirming regioisomeric purity |
| Quantified Difference | Qualitative (4-F vs. 3-F regiochemistry); COA documentation present vs. absent |
| Conditions | Vendor batch release specifications (Bidepharm, CymitQuimica); QC: ¹H NMR, HPLC, GC |
Why This Matters
For SAR studies, regioisomeric purity directly impacts reproducibility; procurement of the confirmed 4-fluoro regioisomer eliminates ambiguity in pharmacological data interpretation.
